Cas no 28345-57-5 (methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride)
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride
- SCHEMBL11403271
- 28345-57-5
- PS-17853
- MFCD29060089
- A1-40065
- Methyl 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylate HCl
- CS-0136958
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
- EN300-21838508
- SY313601
- AT33506
-
- MDL: MFCD29060089
- Inchi: 1S/C11H19NO2.ClH/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11;/h2-8,12H2,1H3;1H
- InChI Key: NUPROTAKRQAPKK-UHFFFAOYSA-N
- SMILES: NCC12CCC(C(OC)=O)(CC1)CC2.Cl
Computed Properties
- Exact Mass: 233.1182566g/mol
- Monoisotopic Mass: 233.1182566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM538993-100mg |
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride |
28345-57-5 | 95%+ | 100mg |
$263 | 2024-07-28 | |
| Chemenu | CM538993-250mg |
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride |
28345-57-5 | 95%+ | 250mg |
$420 | 2024-07-28 | |
| Chemenu | CM538993-500mg |
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride |
28345-57-5 | 95%+ | 500mg |
$701 | 2024-07-28 | |
| Chemenu | CM538993-1g |
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride |
28345-57-5 | 95%+ | 1g |
$1050 | 2024-07-28 | |
| Chemenu | CM538993-5g |
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride |
28345-57-5 | 95%+ | 5g |
$3150 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1218964-100mg |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
28345-57-5 | 97% | 100mg |
$125 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1218964-250MG |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
28345-57-5 | 97% | 250mg |
$190 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1218964-500MG |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
28345-57-5 | 97% | 500mg |
$260 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1218964-1G |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
28345-57-5 | 97% | 1g |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1218964-5G |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
28345-57-5 | 97% | 5g |
$1300 | 2024-07-21 |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride Suppliers
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Methyl 4-(Aminomethyl)Bicyclo[2.2.2]Octane-1-Carboxylate Hydrochloride: A Versatile Building Block in Modern Chemistry
In the ever-evolving landscape of pharmaceutical and organic chemistry, methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 28345-57-5) has emerged as a compound of significant interest. This bicyclic derivative, characterized by its unique bridged ring structure and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. The compound's structural rigidity and functional versatility make it particularly valuable in drug discovery programs targeting neurological and metabolic disorders.
The molecular architecture of methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate HCl combines several pharmacophoric elements: a sterically constrained bicyclic framework, a nucleophilic aminomethyl group, and an ester functionality. This combination enables diverse chemical transformations, answering the growing demand for three-dimensional scaffolds in medicinal chemistry – a hot topic in current drug development to address flat molecule limitations.
Recent literature highlights the compound's utility in developing novel CNS-active compounds, particularly as researchers seek alternatives to traditional aromatic systems. The bicyclo[2.2.2]octane core provides exceptional metabolic stability while maintaining desirable physicochemical properties, addressing common challenges in blood-brain barrier penetration – a frequent search query among neuropharmacology researchers.
From a synthetic perspective, CAS 28345-57-5 offers multiple handles for modification. The primary amine hydrochloride participates in amide couplings and reductive aminations, while the methyl ester can undergo hydrolysis or transesterification. These features make it invaluable for constructing fragment libraries in drug discovery, a trending approach in pharmaceutical R&D to tackle complex biological targets.
The compound's stability under various conditions has made it a preferred choice for high-throughput screening applications. Its crystalline hydrochloride salt form ensures excellent shelf-life and handling characteristics, important considerations for industrial-scale applications. These practical advantages align with current industry priorities of developability and process chemistry friendliness.
In material science applications, derivatives of methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate have shown promise in creating advanced polymers with unique mechanical properties. The rigid bicyclic structure imparts exceptional thermal stability to resulting materials, addressing growing interest in high-performance engineering plastics.
Analytical characterization of 28345-57-5 typically involves HPLC purity analysis, proton NMR, and mass spectrometry – techniques frequently searched by quality control specialists. The compound's well-defined spectral signatures facilitate its identification in complex reaction mixtures, an advantage for process monitoring.
As the pharmaceutical industry increasingly focuses on three-dimensional drug-like molecules, the demand for bridged bicyclic building blocks like this compound continues to rise. Its applications extend beyond traditional small molecules to peptide mimetics and conformationally restricted analogs, areas experiencing rapid growth in therapeutic development.
Environmental and safety assessments of methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride indicate favorable profiles for research and production use. Proper handling requires standard laboratory precautions, with particular attention to the hydrochloride salt's hygroscopic nature – a practical consideration often queried by first-time users.
The future outlook for CAS 28345-57-5 remains promising as research explores its potential in catalysis and supramolecular chemistry. Its structural features may enable novel applications in molecular recognition systems, aligning with cutting-edge interests in chemical biology and smart materials.
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